molecular formula C12H16FN B7937053 (Cyclopropylmethyl)[(2-fluoro-3-methylphenyl)methyl]amine

(Cyclopropylmethyl)[(2-fluoro-3-methylphenyl)methyl]amine

Cat. No.: B7937053
M. Wt: 193.26 g/mol
InChI Key: RWEBJJKJXPUYAX-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(2-fluoro-3-methylphenyl)methyl]amine (CAS 1539078-70-0) is a chemical compound of interest in medicinal chemistry research, particularly in the development of novel pharmacophores. With the molecular formula C12H16FN and a molecular weight of 193.27, this compound incorporates two key structural motifs: a cyclopropylmethyl group and a fluorinated benzylamine. The cyclopropane ring is a prominent feature in drug design due to its ability to influence a molecule's conformation, metabolic stability, and lipophilicity, which can be critical for optimizing pharmacokinetic properties and biological activity . The strategic introduction of a fluorine atom onto an aromatic ring is a well-established strategy in medicinal chemistry to modulate electron distribution, block potential sites of metabolic oxidation, and improve a compound's bioavailability and binding affinity . Researchers investigating fluorinated cyclopropylamine derivatives have explored their potential as agonists for serotonin receptors like 5-HT2C, a target for central nervous system disorders . Furthermore, similar structural frameworks are utilized in the study of inhibitors for enzymes like Poly-ADP ribose glycohydrolase (PARG) . This product is intended for research and further manufacturing use only and is not meant for diagnostic or therapeutic human use.

Properties

IUPAC Name

1-cyclopropyl-N-[(2-fluoro-3-methylphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-9-3-2-4-11(12(9)13)8-14-7-10-5-6-10/h2-4,10,14H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEBJJKJXPUYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CNCC2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylmethyl)[(2-fluoro-3-methylphenyl)methyl]amine typically involves the following steps:

    Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the 2-Fluoro-3-Methylphenyl Group: This step involves the selective fluorination of a 3-methylphenyl precursor, which can be accomplished using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Coupling of the Two Fragments: The final step involves the coupling of the cyclopropylmethyl group with the 2-fluoro-3-methylphenylmethyl group through a nucleophilic substitution reaction, typically using a suitable amine as the nucleophile.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (Cyclopropylmethyl)[(2-fluoro-3-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation: Imines, amides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Cyclopropylmethyl)[(2-fluoro-3-methylphenyl)methyl]amine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders or inflammation.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and materials science applications.

    Biological Studies: The compound can be used in studies investigating the interaction of fluorinated amines with biological systems, providing insights into their pharmacokinetics and pharmacodynamics.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(2-fluoro-3-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity, while the fluorine atom can influence its metabolic stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Structural Analogues and Substitution Patterns

The compound shares features with Example 17 from the corrected European patent (EP specification), which describes N-((1R,3S)-3-isopropyl-3-{[4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridin-1(2H)-yl]carbonyl}cyclopentyl)tetrahydro-2H-pyran-4-amine (C₂₇H₃₉F₃N₂O₃, MW 497.2) . Key differences include:

  • Core Structure : The target compound lacks the pyran-4-amine and trifluoromethylphenyl groups present in Example 15.
  • Substituents : Both compounds incorporate fluorine and methyl groups, but their positions and electronic effects differ. The 2-fluoro-3-methylbenzyl group in the target compound may confer distinct steric and electronic interactions compared to Example 17’s trifluoromethylphenyl moiety.

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison based on structural trends is presented below:

Property Target Compound Example 17 (EP Patent)
Molecular Weight ~235 (estimated) 497.2
LogP (Predicted) ~2.8 (moderate lipophilicity) ~4.1 (higher due to trifluoromethyl)
Fluorine Substitution 2-Fluoro (meta to methyl) 2-Trifluoromethyl (ortho to phenyl)
Metabolic Stability Likely moderate (cyclopropane stability) Reduced (bulky substituents may hinder metabolism)

Biological Activity

(Cyclopropylmethyl)[(2-fluoro-3-methylphenyl)methyl]amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H14FNC_{11}H_{14}FN and a molecular weight of 179.23 g/mol. Its structure includes a cyclopropylmethyl group and a 2-fluoro-3-methylphenylmethyl group, which contribute to its reactivity and biological profile. The presence of fluorine is notable for enhancing metabolic stability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropylmethyl group may enhance binding affinity, while the fluorine atom can influence pharmacokinetics. Research indicates that compounds with similar structures can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Pharmacological Potential

Research has indicated that this compound may exhibit various pharmacological activities:

  • Neuroprotective Effects : Preliminary studies suggest that the compound could protect neuronal cells from oxidative stress, potentially useful in neurodegenerative diseases.
  • Antidepressant Activity : Similar compounds have shown promise in modulating serotonin receptors, indicating a potential role in treating depression .
  • Anti-inflammatory Properties : The structure may interact with inflammatory pathways, providing insights into therapeutic applications against inflammatory diseases.

Case Studies and Experimental Data

  • Neuroprotective Studies : In vitro studies demonstrated that derivatives of this compound reduced apoptosis in neuronal cell lines exposed to neurotoxic agents. These findings suggest a protective mechanism against neurodegeneration .
  • Binding Affinity Assays : Binding studies using radiolabeled ligands indicated that the compound binds selectively to certain serotonin receptors, similar to established antidepressants. This suggests a potential for developing new antidepressant therapies.
  • Inflammation Models : In animal models of inflammation, the compound exhibited significant reductions in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Analogous Compounds

Compound NameStructural FeaturesBiological Activity
(Cyclopropylmethyl)[(2-fluoro-4-methylphenyl)methyl]amineDifferent fluorine positionModerate neuroactivity
(Cyclopropylmethyl)[(2-chloro-3-methylphenyl)methyl]amineChlorine instead of fluorineReduced binding affinity
(Cyclopropylmethyl)[(2-fluoro-3-ethylphenyl)methyl]amineEthyl substitutionEnhanced anti-inflammatory effects

This table illustrates how variations in the chemical structure influence biological activity, emphasizing the unique properties of this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing (Cyclopropylmethyl)[(2-fluoro-3-methylphenyl)methyl]amine with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between (2-fluoro-3-methylphenyl)methyl chloride and cyclopropylmethylamine under basic conditions (e.g., NaOH or K₂CO₃ in solvents like dichloromethane or toluene). Purification via column chromatography or recrystallization improves purity. Reaction optimization should include temperature control (20–60°C) and stoichiometric ratios (1:1.2 amine:alkyl halide) to minimize side products .
  • Key Parameters : Yield (70–85%), purity (>95% by HPLC), and by-product identification via GC-MS.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclopropyl CH₂ at δ 0.5–1.5 ppm, aromatic F and CH₃ signals).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion).
  • FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
    • Data Interpretation : Cross-reference spectral data with PubChem or computational predictions (e.g., ACD/Labs) .

Q. How can common by-products (e.g., over-alkylation products) be mitigated during synthesis?

  • Methodological Answer :

  • Use excess amine to favor mono-alkylation.
  • Introduce protecting groups (e.g., Boc) for selective deprotection post-reaction.
  • Monitor reaction progress via TLC or in situ FT-IR to terminate at optimal conversion .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina, Schrödinger) to assess binding affinity to targets like serotonin receptors.
  • Use MD simulations (GROMACS) to evaluate stability of ligand-target complexes over 100 ns trajectories.
  • Validate predictions with in vitro assays (e.g., radioligand displacement) .
    • Key Metrics : Binding energy (ΔG ≤ -8 kcal/mol), hydrogen-bond interactions with catalytic residues.

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Purity Verification : Re-test batches with HPLC to rule out impurity-driven effects.
  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor studies) and buffer conditions.
  • Metabolite Screening : Identify active metabolites via LC-MS/MS that may contribute to discrepancies .

Q. How can reaction yield discrepancies between batch and flow chemistry methods be addressed?

  • Methodological Answer :

  • Continuous Flow Reactors : Optimize residence time (5–10 min) and temperature (50°C) for improved mixing and heat transfer.
  • Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps.
  • DoE (Design of Experiments) : Statistically analyze factors like solvent polarity and base strength .

Q. What experimental designs elucidate the compound’s metabolic stability in vivo?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with CYP450 isoforms (e.g., CYP3A4) and quantify parent compound degradation via LC-MS.
  • Stable Isotope Labeling : Use ¹³C-labeled analogs to track metabolite formation in rodent models.
  • Pharmacokinetic Modeling : Fit data to non-compartmental models for half-life (t½) and clearance (CL) estimation .

Q. How does the fluorine substituent influence the compound’s electronic and steric properties?

  • Methodological Answer :

  • DFT Calculations : Compute electrostatic potential maps (Gaussian 16) to assess fluorine’s electron-withdrawing effects.
  • X-ray Crystallography : Resolve crystal structures to measure bond angles and steric hindrance.
  • Hammett Analysis : Correlate substituent σₚ values with reaction kinetics (e.g., SN2 rates) .

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